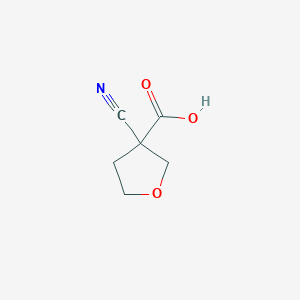

3-Cyanooxolane-3-carboxylic acid

Description

Structural Context within Cyano- and Carboxylic Acid Functionalized Heterocycles

The chemical structure of 3-Cyanooxolane-3-carboxylic acid, with the molecular formula C6H7NO3, places it within a significant class of organic compounds. uni.lu Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are fundamental in organic chemistry and are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of both a cyano (-C≡N) and a carboxylic acid (-COOH) group on the same carbon of the oxolane ring is a key feature.

The carboxylic acid group is a high-priority functional group in IUPAC nomenclature. youtube.com When a carboxylic acid is present in a molecule with other functional groups like alcohols, aldehydes, or ketones, the carboxylic acid typically defines the base name of the compound. youtube.comlibretexts.org For instance, in a molecule with a ketone and a carboxylic acid, the ketone is named as an "oxo" substituent. youtube.com Similarly, when a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is added to the name of the cyclic compound, with the ring carbon attached to the carboxyl group numbered as C1. libretexts.org

The cyano group is an important functional group in organic synthesis because it can be converted into various other functionalities such as carboxylic acids, amides, amines, and aldehydes. acs.org In molecules containing a carboxylic acid group, the nitrile is named as a "cyano" substituent, and the carbon in the nitrile is not counted as part of the parent chain. libretexts.org

The combination of the cyclic ether (oxolane), the cyano group, and the carboxylic acid group in one molecule provides a unique chemical reactivity profile. The oxolane ring can influence the stereochemistry of reactions, while the cyano and carboxylic acid groups offer multiple sites for chemical modification and elaboration.

Significance as a Precursor in Advanced Organic Chemistry

The utility of this compound as a precursor in advanced organic chemistry stems from the reactivity of its functional groups. Carboxylic acids are widely recognized as versatile building blocks in organic synthesis. researchgate.net They can be transformed into a wide array of other functional groups, including esters, amides, and acid chlorides. youtube.com

Modern synthetic methods have further expanded the utility of carboxylic acids. For example, photoredox catalysis allows for the decarboxylative cyanation of carboxylic acids, converting them into nitriles under mild conditions. rsc.org This highlights the interchangeability and synthetic relationship between these two functional groups. Carboxylic acids can also be used as traceless activation groups in reactions like Michael additions, where they are removed after facilitating a key bond formation. nih.gov

The cyano group is also a valuable synthetic handle. It can participate in various transformations, including hydrolysis to form amides or carboxylic acids, reduction to amines, and participation in cycloaddition reactions. The presence of both functional groups on a single stereocenter in this compound makes it a potentially valuable chiral building block for the synthesis of complex target molecules, including biologically active compounds. The development of methods for the asymmetric synthesis of such substituted heterocycles is an active area of research. For instance, iridium-catalyzed asymmetric deoxygenative [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes has been developed for the synthesis of enantioenriched tetrahydrofurans. acs.org

The synthesis of related structures, such as 3-oxocyclobutanecarboxylic acid, a key intermediate in various drug syntheses, often involves multi-step sequences starting from simple precursors. google.comgoogle.com This underscores the importance of developing efficient synthetic routes to functionalized cyclic compounds like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyanooxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-3-6(5(8)9)1-2-10-4-6/h1-2,4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSZTRYSTGOQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500784-28-0 | |

| Record name | 3-cyanooxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyanooxolane 3 Carboxylic Acid and Analogues

De Novo Synthesis of the Oxolane Core

The formation of the tetrahydrofuran (B95107) ring is the foundational step in the synthesis of the target molecule. Various methods have been developed for the construction of this five-membered oxygen-containing heterocycle.

The synthesis of the oxolane ring can be achieved through several key strategies, often involving the cyclization of a linear precursor. Common methods include intramolecular Williamson ether synthesis, acid-catalyzed cyclization of diols, and various cycloaddition and rearrangement reactions.

One prevalent method involves the palladium-catalyzed carboetherification of γ-hydroxyalkenes with aryl bromides. This reaction forms both a C-O and a C-C bond in a single step, providing a eficient route to substituted tetrahydrofurans. For instance, reactions of γ-hydroxy internal alkenes can lead to tetrahydrofuran products bearing multiple stereocenters. journals.co.za Another approach is the use of a redox-relay Heck reaction of cis-butene-1,4-diol, which generates cyclic hemiacetals that can be further reduced to 3-aryl tetrahydrofurans or serve as precursors for disubstituted tetrahydrofurans. sparkl.me

More recent developments include the iridium-catalyzed asymmetric deoxygenative [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes, which directly yields highly enantioenriched tetrahydrofurans. google.comacs.org This method is notable for its use of readily available carboxylic acids and its avoidance of hazardous reagents like diazo compounds. google.comacs.org

The following table summarizes various strategies for the construction of the tetrahydrofuran ring:

| Reaction Type | Starting Materials | Key Features |

| Palladium-Catalyzed Carboetherification | γ-Hydroxyalkenes, Aryl bromides | Forms C-O and C-C bonds simultaneously. journals.co.za |

| Redox-Relay Heck Reaction | cis-Butene-1,4-diol | Generates cyclic hemiacetals as versatile intermediates. sparkl.me |

| Iridium-Catalyzed [3+2] Cycloaddition | Carboxylic acids, Vinylcyclopropanes | Asymmetric synthesis of enantioenriched tetrahydrofurans. google.comacs.org |

| Prins-type Cyclization | Alkynyl alcohols, Aldehydes | Forms 3-acyl-substituted tetrahydrofurans. sparkl.me |

Achieving stereocontrol in the synthesis of substituted oxolanes is crucial, particularly when targeting specific enantiomers or diastereomers. Several methods have been developed to introduce chirality into the tetrahydrofuran ring.

Palladium-catalyzed carboetherification reactions have been shown to proceed with high diastereoselectivity, with syn-addition of the arene and the oxygen atom across the double bond being the dominant pathway. journals.co.za This allows for the controlled formation of up to three stereocenters in a single step. journals.co.za Furthermore, the use of chiral ligands in metal-catalyzed reactions can induce enantioselectivity. For example, the use of (R)-DTBM-SEGPHOS as a ligand in copper-catalyzed reactions has enabled enantioselective synthesis with moderate success. sparkl.me

Asymmetric Grignard synthesis has also emerged as a powerful tool. The addition of Grignard reagents to γ-chlorobutyrophenones in the presence of a chiral diaminocyclohexyl-derived tridentate ligand, followed by base-promoted intramolecular cyclization, yields chiral 2,2-disubstituted tetrahydrofurans with high enantiomeric excess. masterorganicchemistry.com

The table below highlights some stereoselective approaches to oxolane synthesis:

| Method | Key Features | Example Substrates/Reagents |

| Diastereoselective Carboetherification | High diastereoselectivity through syn-addition. journals.co.za | γ-Hydroxy internal alkenes, aryl bromides with Pd catalyst. journals.co.za |

| Enantioselective Copper-Catalyzed Cyclization | Moderate enantioselectivity. sparkl.me | Use of chiral ligands like (R)-DTBM-SEGPHOS. sparkl.me |

| Asymmetric Grignard Synthesis | High enantiomeric excess for 2,2-disubstituted THFs. masterorganicchemistry.com | γ-chlorobutyrophenones, Grignard reagents, chiral tridentate ligand. masterorganicchemistry.com |

Installation and Transformation of the Carboxylic Acid Moiety

With the oxolane ring in hand, the next critical phase is the introduction and manipulation of the functional groups at the C3 position to yield the final 3-cyano-3-carboxylic acid structure.

Oxidative cleavage of a suitable precursor is a common strategy for the synthesis of carboxylic acids. For the synthesis of 3-cyanooxolane-3-carboxylic acid, a precursor with a functional group at C3 that can be oxidized is required.

One potential route involves the oxidative cleavage of a furan (B31954) ring. A short synthesis of oxetane (B1205548) and azetidine (B1206935) 3-aryl-3-carboxylic acid derivatives has been developed through the selective oxidative cleavage of a furan ring, suggesting a similar strategy could be applied to tetrahydrofuran precursors. wikipedia.org Another general method involves the oxidative cleavage of 1,3-dicarbonyl compounds to carboxylic acids using Oxone, which offers a milder alternative to the haloform reaction. researchgate.net This could be applicable if a 3-acyl-3-cyano-oxolane could be synthesized.

The oxidation of alkynes to carboxylic acids is also a well-established transformation. organic-chemistry.org If a precursor containing an alkyne at the C3 position of the oxolane ring could be prepared, oxidative cleavage with reagents like RuO₂/Oxone could yield the desired carboxylic acid. organic-chemistry.org

The following table summarizes some oxidative routes to carboxylic acids:

| Oxidative Method | Precursor Type | Reagents |

| Furan Ring Cleavage | Furan-substituted oxolane | Oxidizing agents |

| 1,3-Dicarbonyl Cleavage | 3-Acyl-oxolane derivative | Oxone researchgate.net |

| Alkyne Cleavage | 3-Alkynyl-oxolane | RuO₂/Oxone organic-chemistry.org |

Direct carboxylation of a suitable precursor is another viable route. Grignard reagents are well-known to react with carbon dioxide to form carboxylic acids after an acidic workup. assets-servd.host A synthetic strategy could therefore involve the formation of a Grignard reagent at the C3 position of the oxolane ring, followed by reaction with CO₂. This would necessitate a precursor such as a 3-halo-3-cyanooxolane.

The synthesis of 3-oxotetrahydrofuran is known, which can serve as a precursor for various C3-functionalized derivatives. google.comorganicchemistrytutor.com For example, a Grignard reagent could potentially be added to 3-oxotetrahydrofuran, followed by further functionalization.

The hydrolysis of a nitrile group is a direct and common method for the synthesis of carboxylic acids. sparkl.meorganicchemistrytutor.com This approach is particularly relevant for the synthesis of this compound, as it suggests that a precursor containing two nitrile groups at the C3 position could be a key intermediate.

The synthesis of 3,3-dicyano-1,5-dienes that can be thermally converted to 2,3,4-trisubstituted tetrahydrofurans has been reported. organic-chemistry.orgmasterorganicchemistry.com This provides a route to a 3,3-dicyanotetrahydrofuran derivative. The challenge then lies in the selective hydrolysis of one of the two nitrile groups.

Enzymatic hydrolysis offers a promising solution for such selective transformations. Nitrilases have been shown to selectively hydrolyze one nitrile group in a dinitrile molecule, yielding a cyano-carboxylic acid. journals.co.zaresearchgate.net For example, a nitrilase from Arabidopsis thaliana has been used for the selective hydrolysis of aliphatic dinitriles. researchgate.net This chemo- and regioselective approach could be ideal for converting a 3,3-dicyanooxolane to the desired this compound.

Another potential route starts from 3-oxotetrahydrofuran. A Strecker synthesis on this ketone with cyanide and an ammonia (B1221849) source could lead to a 3-amino-3-cyanotetrahydrofuran. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov Subsequent hydrolysis of the nitrile to a carboxylic acid and removal of the amino group would provide the target molecule. A related synthesis of 3'-C-cyano-3'-deoxynucleosides involves the reaction of a 3'-keto precursor with sodium cyanide to form a cyanohydrin, which is a 3-cyano-3-hydroxy derivative. nih.gov Oxidation of the hydroxyl group to a carboxylic acid would then be required.

The table below outlines methods for nitrile hydrolysis:

| Hydrolysis Method | Precursor | Key Features |

| Selective Enzymatic Hydrolysis | 3,3-Dicyanooxolane | High selectivity for one nitrile group using a nitrilase. journals.co.zaresearchgate.net |

| Acid or Base Hydrolysis | 3-Cyanooxolane derivative | Standard method for converting nitriles to carboxylic acids. sparkl.meorganicchemistrytutor.com |

| From Strecker Product | 3-Amino-3-cyanooxolane | Requires subsequent removal of the amino group. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov |

Introduction of the Cyano Group

The introduction of a nitrile (cyano) functional group is a cornerstone of organic synthesis, providing a versatile handle for further chemical transformations. chemrevlett.com For a quaternary α-cyano acid like this compound, the strategic placement of the cyano group onto the oxolane ring is a critical step. Methodologies range from classical nucleophilic substitutions to modern catalyzed reactions.

Nucleophilic substitution reactions, specifically the SN2 pathway, represent a fundamental and widely used method for forming carbon-carbon bonds, including the introduction of a cyano group. youtube.com This method typically involves the reaction of an alkyl halide or sulfonate with a cyanide salt, such as sodium or potassium cyanide. The cyanide anion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon and displacing a leaving group. youtube.com

The reaction is highly effective for primary and secondary alkyl halides, proceeding with an inversion of stereochemistry at the reaction center. youtube.com In the context of synthesizing this compound analogues, a suitable precursor would be an oxolane substituted at the 3-position with a good leaving group (e.g., bromide, iodide, or tosylate). The cyanide nucleophile would then attack the C3 position to forge the desired C-CN bond. The success of this reaction is contingent on the accessibility of the electrophilic center and the absence of competing elimination reactions.

Modern variations may employ less toxic cyanide sources. For instance, nickel-catalyzed cyanation of alkyl chlorides or bromides can be achieved using zinc cyanide (Zn(CN)₂). organic-chemistry.org Another approach involves the photochemical synthesis of nitriles from alkyl bromides using 1,4-dicyanobenzene as the cyanide source. organic-chemistry.org

Table 1: Examples of Nucleophilic Cyanation Reactions

| Substrate Type | Cyanide Source | Key Features | Reference |

|---|---|---|---|

| Primary/Secondary Alkyl Halide | NaCN or KCN | Classic SN2 mechanism; strong nucleophile. | youtube.com |

| Tertiary Alkyl Bromide | Electrophilic Cyanating Reagent / Zn | Reductive cyanation to form α-cyano derivatives. | organic-chemistry.org |

| Alkyl Halide | Zn(CN)₂ / Ni catalyst | Uses a less toxic cyanide source. | organic-chemistry.org |

| Alkyl Bromide | 1,4-dicyanobenzene | Photochemical method. | organic-chemistry.org |

A significant advancement in nitrile synthesis is the direct conversion of carboxylic acids to alkyl cyanides, bypassing the need to pre-form an alkyl halide. Indium(III)-catalyzed reactions provide a one-pot method for this transformation. organic-chemistry.orgelsevierpure.com This process involves the reductive halogenation of a carboxylic acid to generate an alkyl halide in situ. This intermediate is then immediately subjected to nucleophilic substitution with a cyanide source. organic-chemistry.org

Table 2: Typical Conditions for Indium(III)-Catalyzed Cyanation of Carboxylic Acids

| Component | Example Reagent | Function | Reference |

|---|---|---|---|

| Catalyst | Indium(III) bromide (InBr₃) | Catalyzes reductive halogenation. | organic-chemistry.org |

| Cyanide Source | Trimethylsilyl cyanide (Me₃SiCN) | Provides the cyano group. | organic-chemistry.orgscielo.br |

| Halogen Source | (Not specified in snippet) | Forms alkyl halide in situ. | organic-chemistry.org |

| Reducing Agent | (Not specified in snippet) | Reduces the carboxylic acid. | organic-chemistry.org |

| Activator | Tetrabutylammonium fluoride (B91410) (TBAF) | Activates the cyanide source. | organic-chemistry.org |

This table summarizes typical components based on the described one-pot synthesis method. organic-chemistry.org

For complex molecules with multiple potential reaction sites, achieving regioselectivity—the preferential reaction at one site over others—is paramount. In cyanation reactions, this can be a significant challenge. Computational studies and catalyst control have emerged as powerful tools for directing the installation of the cyano group. nsf.gov

For example, in the cyanation of methoxyarenes, a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) has been developed. nsf.gov This method uses a photoredox catalyst to selectively activate a C-O bond for cyanation. Computational models can predict the regioselectivity by analyzing the properties of the cation radical intermediate, allowing for the targeted functionalization of complex aromatic substrates. nsf.gov

In the synthesis of complex natural products, diastereoselective cyanations are often crucial. For instance, during the total synthesis of Mycoleptodiscin A, an indium(III) chloride-mediated cyanation of a complex intermediate was performed using TMSCN. scielo.br This reaction proceeded with high diastereoselectivity, yielding a single diastereomer. The choice of Lewis acid and solvent were critical parameters in achieving this high level of stereocontrol. scielo.br These strategies, which rely on catalyst and reagent control to influence the reaction pathway, are essential for the synthesis of structurally defined molecules like this compound, especially if stereocenters are involved.

Integrated Synthetic Routes to this compound

While specific, peer-reviewed synthetic routes for this compound are not widely documented in readily available literature, a plausible integrated pathway can be constructed based on established chemical principles and the methodologies described above. A logical approach would begin with a commercially available or easily synthesized oxolane precursor.

One potential route could start from tetrahydrofuran-3-one .

Cyanohydrin Formation: Reaction of tetrahydrofuran-3-one with a cyanide source (e.g., NaCN or TMSCN) and an acid would form the corresponding cyanohydrin, 3-cyano-3-hydroxytetrahydrofuran . This reaction establishes the required carbon skeleton with the cyano and hydroxyl groups at the C3 position.

Hydrolysis of the Nitrile: The final step would involve the selective hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under acidic or basic conditions with heating. Careful control of reaction conditions would be necessary to avoid degradation of the oxolane ring or other side reactions.

An alternative route could involve the hydrolysis of a dinitrile precursor. For instance, a compound like 3,3-dicyanooxolane could potentially be synthesized and then subjected to partial hydrolysis, where one cyano group is converted to a carboxylic acid while the other remains intact. A similar strategy is noted in the synthesis of 3-oxocyclobutanecarboxylic acid from a dicyano precursor using hydrochloric acid. google.com

These proposed routes combine standard organic reactions to logically assemble the target molecule, this compound. The feasibility of each step would depend on experimental optimization to maximize yield and purity.

Reactivity and Chemical Transformations of 3 Cyanooxolane 3 Carboxylic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a primary site for a range of nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis for creating various derivatives such as esters, amides, and acyl halides.

The conversion of 3-Cyanooxolane-3-carboxylic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com Various acid catalysts, including sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed. masterorganicchemistry.com Alternative methods can utilize activating agents to facilitate the reaction under milder conditions. organic-chemistry.org

Table 1: Examples of Esterification Reactions

| Alcohol | Catalyst/Reagent | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Methyl 3-cyanooxolane-3-carboxylate |

| Ethanol | TsOH (catalytic) | Ethyl 3-cyanooxolane-3-carboxylate |

| tert-Butanol | Dicyclohexylcarbodiimide (B1669883) (DCC) | tert-Butyl 3-cyanooxolane-3-carboxylate |

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with a primary or secondary amine. nih.govnih.gov This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine, as direct reaction is often inefficient. mdpi.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or other coupling reagents such as phosphonitrilic chloride trimer (PNT) and titanium tetrachloride (TiCl₄). nih.goviajpr.comyoutube.com The reaction generally proceeds by converting the carboxylic acid into a more reactive intermediate, such as an O-acylisourea or an acyl chloride, which is then readily attacked by the amine. youtube.com

Table 2: Reagents for Amide Bond Formation

| Amine | Coupling Reagent | Product |

|---|---|---|

| Ammonia (B1221849) | DCC | 3-Cyanooxolane-3-carboxamide |

| Methylamine | HATU | 3-Cyano-N-methyloxolane-3-carboxamide |

| Aniline | PNT, NMM | 3-Cyano-N-phenyloxolane-3-carboxamide |

The development of direct amidation methods using catalysts is a significant area of research, aiming to avoid the use of stoichiometric activating agents and reduce waste. mdpi.comscispace.comresearchgate.net

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-(hydroxymethyl)oxolan-3-yl)carbonitrile. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. chemistrysteps.comchemguide.co.uk

Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.comchemguide.co.uk The reaction proceeds through the formation of an aluminum salt, which is then hydrolyzed in an acidic workup to release the primary alcohol. chemguide.co.uk It is important to note that LiAlH₄ is a very reactive and non-selective reagent that would also reduce the cyano group.

A more selective option for reducing carboxylic acids in the presence of other functional groups is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). chemistrysteps.comharvard.eduyoutube.com Borane selectively reduces carboxylic acids over many other functional groups, including esters and sometimes nitriles, depending on the conditions. harvard.edunih.gov The reaction with borane proceeds via an acyloxyborane intermediate. youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly but can be used if the acid is first activated, for instance, by conversion to an ester or mixed anhydride. chemistrysteps.comcommonorganicchemistry.comacs.org

Table 3: Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Solvent | Key Feature | Product |

|---|---|---|---|

| Borane-THF complex (BH₃·THF) | THF | High selectivity for carboxylic acids | (3-(Hydroxymethyl)oxolan-3-yl)carbonitrile |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | High reactivity, non-selective | (3-(Aminomethyl)oxolan-3-yl)methanol |

This compound can be converted into the more reactive acyl halide derivative, 3-cyanooxolane-3-carbonyl chloride. Acyl halides are valuable synthetic intermediates that readily react with a wide range of nucleophiles. nih.gov The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). nih.govacs.org The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.

Table 4: Reagents for Acyl Halide Formation

| Reagent | Byproducts | Product |

|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | 3-Cyanooxolane-3-carbonyl chloride |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | 3-Cyanooxolane-3-carbonyl chloride |

These acyl halides are highly susceptible to hydrolysis and must be handled under anhydrous conditions. They serve as precursors for the synthesis of esters and amides, often providing higher yields and requiring milder conditions than direct methods from the carboxylic acid. nih.govnih.gov

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. libretexts.org This is a standard acid-base reaction. With strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), it forms water-soluble alkali metal salts. It also reacts with weaker bases such as ammonia or amines to form the corresponding ammonium (B1175870) salts. libretexts.org The reaction with bicarbonate salts, like sodium bicarbonate (NaHCO₃), is also characteristic, producing the carboxylate salt, water, and carbon dioxide gas. libretexts.org

Table 5: Salt Formation with Various Bases

| Base | Salt Formed |

|---|---|

| Sodium Hydroxide (NaOH) | Sodium 3-cyanooxolane-3-carboxylate |

| Potassium Hydroxide (KOH) | Potassium 3-cyanooxolane-3-carboxylate |

| Ammonia (NH₃) | Ammonium 3-cyanooxolane-3-carboxylate |

Additionally, reactions with salts of heavy metals, such as silver (I) or lead (II), can form salts with more covalent character and reduced water solubility. libretexts.org

Reactions of the Cyano Group

The cyano (nitrile) group (-C≡N) is a versatile functional group that can undergo several important transformations, primarily hydrolysis and reduction. libretexts.org

Hydrolysis of the cyano group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.orgchemistrysteps.com Partial hydrolysis, often achieved under controlled acidic or basic conditions, yields the corresponding amide (3-carbamoyloxolane-3-carboxylic acid). stackexchange.com Complete hydrolysis, which requires more forcing conditions such as heating under reflux with a strong acid (e.g., HCl) or base (e.g., NaOH), converts the cyano group into a carboxylic acid. commonorganicchemistry.comlibretexts.org This would transform this compound into oxolane-3,3-dicarboxylic acid.

Reduction of the cyano group converts it into a primary amine (-CH₂NH₂). chemguide.co.uk This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel. libretexts.orgchemguide.co.ukorganic-chemistry.org When this compound is treated with a strong reducing agent like LiAlH₄, both the cyano and the carboxylic acid groups will be reduced, leading to the formation of (3-(aminomethyl)oxolan-3-yl)methanol.

Table 6: Summary of Reactions of the Cyano Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), controlled temp. | 3-Carbamoyloxolane-3-carboxylic acid |

| Complete Hydrolysis | NaOH(aq), Reflux | Oxolane-3,3-dicarboxylic acid |

| Reduction | LiAlH₄ in ether, then H₃O⁺ | (3-(Aminomethyl)oxolan-3-yl)methanol |

Hydrolysis to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a well-established transformation in organic synthesis. libretexts.org This hydrolysis can be achieved under either acidic or alkaline conditions. libretexts.org

Acid Hydrolysis:

Under acidic conditions, such as heating with a dilute mineral acid like hydrochloric acid, the nitrile group of this compound is expected to hydrolyze to a carboxylic acid. This reaction would yield oxolane-3,3-dicarboxylic acid. The process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Alkaline Hydrolysis:

Alternatively, heating with an aqueous alkali solution, such as sodium hydroxide, also facilitates the hydrolysis of the nitrile. libretexts.org In this case, the initial product is the sodium salt of the dicarboxylic acid, along with the evolution of ammonia gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate ions and isolate the final oxolane-3,3-dicarboxylic acid. libretexts.org

Enzymatic hydrolysis presents a milder and often more selective alternative to chemical methods for converting nitriles to carboxylic acids. google.com While specific studies on this compound may be limited, the general principle involves the use of nitrilase enzymes. These enzymes can catalyze the hydrolysis of a nitrile group, potentially with high chemoselectivity, avoiding harsh reaction conditions that might affect other functional groups in the molecule. google.com

Reduction of the Nitrile Functionality

The nitrile group in this compound can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction converts the cyano group into an aminomethyl group, yielding 3-(aminomethyl)oxolane-3-carboxylic acid. It is important to note that LiAlH₄ will also reduce the carboxylic acid group to a primary alcohol. libretexts.org Therefore, if selective reduction of the nitrile is desired, the carboxylic acid group must first be protected.

For a more selective reduction of a carboxylic acid in the presence of other functional groups, borane complexes like borane-tetrahydrofuran (B86392) (BH₃-THF) can be employed. khanacademy.org Conversely, sodium borohydride is not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. khanacademy.org

Table 1: Selective Reduction of Carbonyl Compounds and Carboxylic Acids

| Reducing Agent | Aldehydes & Ketones | Esters & Carboxylic Acids |

|---|---|---|

| Sodium borohydride (NaBH₄) | Reduced | Not Reduced khanacademy.org |

| Lithium aluminum hydride (LiAlH₄) | Reduced | Reduced khanacademy.org |

| Borane-THF (BH₃-THF) | Reduced | Reduced (selective for carboxylic acids) khanacademy.org |

Ring-Opening Reactions and Modifications of the Oxolane Core

The oxolane ring, a five-membered cyclic ether, is generally stable. However, under certain conditions, ring-opening reactions can occur. Epoxides, which are three-membered cyclic ethers, are significantly more reactive and prone to ring-opening by nucleophiles due to their high ring strain. researchgate.net While the oxolane ring in this compound is less strained, reactions involving strong acids or specific catalysts could potentially lead to ring cleavage.

For instance, acid-catalyzed ring-opening of cyclic ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. In the context of this compound, this could theoretically lead to a variety of linear products, depending on the reaction conditions and the nucleophile employed. Research on chromone-3-carboxylic acid has shown that the pyrone ring can undergo expansion or opening upon reaction with various nucleophiles. psu.edu While not a direct analogue, this illustrates the potential for complex transformations in cyclic systems containing carboxylic acid functionalities.

Overall Reactivity Profile and Mechanism of Transformation

Nucleophilic acyl substitution is a key reaction pathway for carboxylic acid derivatives. libretexts.org The reactivity of these derivatives towards nucleophiles generally follows the order: acyl phosphates > thioesters > carboxylic acids/esters > amides > carboxylates. libretexts.org The presence of an electronegative atom attached to the carbonyl carbon in carboxylic acid derivatives stabilizes the partial positive charge on the carbon through resonance, making them less electrophilic than aldehydes and ketones. libretexts.org

Transformations of this compound will likely proceed through mechanisms common to carboxylic acids and nitriles. For example, esterification would follow the Fischer esterification mechanism, involving acid catalysis and the removal of water to drive the reaction to completion. msu.edu The hydrolysis of the nitrile group proceeds via nucleophilic attack of water on the nitrile carbon, with either acid or base catalysis facilitating the process.

Advanced Spectroscopic Characterization of 3 Cyanooxolane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

In a hypothetical ¹H NMR spectrum of 3-Cyanooxolane-3-carboxylic acid, one would expect to observe distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. pressbooks.publibretexts.orglibretexts.orglibretexts.orgorgchemboulder.com The protons on the oxolane ring would present as multiplets in the aliphatic region of the spectrum. Specifically, the two methylene (B1212753) groups of the oxolane ring (at positions 2, 4, and 5) would show complex splitting patterns due to their diastereotopic nature and coupling with each other. Their chemical shifts would be influenced by the adjacent oxygen atom and the electronegative cyano and carboxylic acid groups at position 3.

A ¹³C NMR spectrum would provide information on the carbon skeleton. It is anticipated that this compound would exhibit six distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165 and 185 ppm. pressbooks.pub The carbon of the nitrile group (C≡N) characteristically appears in the range of 115-130 ppm. pressbooks.pub The quaternary carbon at position 3, bonded to both the cyano and carboxylic acid groups, would likely be found further downfield than the other aliphatic carbons due to the deshielding effects of the attached electronegative groups. The remaining three carbons of the oxolane ring would appear in the upfield region of the spectrum.

To definitively assign the proton and carbon signals and to elucidate the three-dimensional structure, advanced 2D NMR techniques would be indispensable. Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the oxolane ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for identifying longer-range (2-3 bond) correlations, for instance, between the protons on the oxolane ring and the quaternary carbon at C3, the nitrile carbon, and the carbonyl carbon. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, which would be valuable in determining the stereochemistry of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid and nitrile groups. A very broad and strong absorption band would be anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically found between 1700 and 1730 cm⁻¹ for saturated acids. spectroscopyonline.com The C≡N stretching vibration of the nitrile group is expected to appear as a medium-intensity, sharp band in the range of 2220-2260 cm⁻¹. libretexts.orglibretexts.orglibretexts.org Additionally, C-O stretching vibrations from the carboxylic acid and the oxolane ring would be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information to FT-IR. While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the carboxylic acid would be observable. A key feature in the Raman spectrum would be the strong signal for the C≡N stretch. Raman spectroscopy is often particularly sensitive to symmetric vibrations and bonds involving heavier atoms, which can help in analyzing the skeletal vibrations of the oxolane ring. rsc.orgpsu.eduresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular mass of this compound (C₆H₇NO₃) is approximately 141.11 g/mol . High-resolution mass spectrometry can provide a more precise monoisotopic mass of 141.04259 Da. uni.lu

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, allowing for the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, as well as various adducts.

Table 2: Predicted m/z Values for Adducts of this compound in ESI-MS uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₈NO₃]⁺ | 142.04987 |

| [M+Na]⁺ | [C₆H₇NO₃Na]⁺ | 164.03181 |

| [M+NH₄]⁺ | [C₆H₉N₂O₃]⁺ | 159.07641 |

| [M+K]⁺ | [C₆H₇NO₃K]⁺ | 180.00575 |

| [M-H]⁻ | [C₆H₆NO₃]⁻ | 140.03531 |

Data sourced from predicted values. uni.lu

Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), the molecular ion of this compound is expected to undergo characteristic fragmentation. The fragmentation pathways are influenced by the presence of the carboxylic acid, nitrile, and oxolane ring structures.

Key expected fragmentation patterns include:

Loss of Water ([M+H-H₂O]⁺): A common fragmentation for molecules containing a carboxylic acid group, leading to a predicted ion at m/z 124.03985. uni.lu

Loss of the Carboxyl Group ([M-COOH]⁺): Cleavage of the C-C bond adjacent to the carboxyl group can result in the loss of a neutral COOH radical (45 Da), a prominent fragmentation for many carboxylic acids. libretexts.org

Decarboxylation ([M-CO₂]⁺): The loss of carbon dioxide (44 Da) is another characteristic fragmentation pathway for carboxylic acids.

Loss of HCN: Nitriles can undergo fragmentation through the loss of a neutral hydrogen cyanide molecule (27 Da). miamioh.edu

Ring Opening: The oxolane ring can undergo cleavage, leading to a variety of fragment ions. A common pathway for cyclic ethers is α-cleavage adjacent to the ether oxygen.

The interplay of these fragmentation pathways, particularly the competition between losses from the carboxyl and nitrile groups and the opening of the oxolane ring, provides detailed structural information for the identification and characterization of this compound.

Computational and Theoretical Investigations of 3 Cyanooxolane 3 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a stable molecular geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mit.edu It is widely employed for geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. nih.gov For 3-Cyanooxolane-3-carboxylic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov The optimization process calculates the forces on each atom, adjusting their positions until a minimum energy conformation is reached, which corresponds to the most stable molecular structure.

The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Optimization This table presents illustrative data based on typical values from computational studies on similar functional groups. Actual values would be obtained from specific calculations.

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.21 |

| C-O (carboxyl) | 1.35 | |

| O-H (carboxyl) | 0.97 | |

| C-C (carboxyl-ring) | 1.52 | |

| C-CN (cyano-ring) | 1.47 | |

| C≡N (cyano) | 1.16 | |

| C-O (oxolane ring) | 1.43 | |

| C-C (oxolane ring) | 1.54 | |

| **Bond Angle (°) ** | O=C-O (carboxyl) | 124.0 |

| O-C-C (carboxyl) | 112.0 | |

| C-C-CN (ring) | 110.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the non-bonding oxygen atoms of the carboxylic acid and the ether oxygen of the oxolane ring. The LUMO is likely distributed over the π-antibonding orbitals of the carbonyl (C=O) and cyano (C≡N) groups.

Table 2: Conceptual Frontier Molecular Orbital Characteristics for this compound This table outlines the expected nature of the frontier orbitals based on FMO theory.

| Orbital | Primary Location | Role in Reactions | Predicted Energy (Illustrative) |

|---|---|---|---|

| HOMO | Carboxyl and Ether Oxygen Atoms | Electron Donor (Nucleophile) | -7.0 eV |

| LUMO | Carbonyl (C=O) and Cyano (C≡N) groups | Electron Acceptor (Electrophile) | -1.5 eV |

| HOMO-LUMO Gap | N/A | Indicator of Chemical Reactivity | 5.5 eV |

Simulation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov These calculations are typically performed on the DFT-optimized geometry of the molecule. researchgate.net

For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus. The carboxylic acid proton (O-H) is expected to be highly deshielded, appearing at a high ppm value (10-12 ppm). libretexts.org The carbonyl carbon of the acid is also significantly deshielded (170-185 ppm). libretexts.org The protons and carbons of the oxolane ring would appear in the aliphatic region, with those closer to the electronegative oxygen, cyano, and carboxyl groups shifted further downfield. libretexts.orglibretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Values are illustrative and based on typical chemical shift ranges for the respective functional groups.

| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Carboxyl | -COOH | 10.0 - 12.0 libretexts.org | 170 - 185 libretexts.org |

| Oxolane | -CH₂-O- | 3.5 - 4.5 | 60 - 80 oregonstate.edu |

| Oxolane | -CH₂-C(CN)(COOH)- | 2.5 - 3.5 | 40 - 55 |

| Quaternary Carbon | -C(CN)(COOH) | N/A | 50 - 60 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net DFT calculations can compute these vibrational frequencies, which correspond to the peaks observed in an IR spectrum. researchgate.net This analysis helps in the assignment of spectral bands to specific bond stretches, bends, and wags. spectroscopyonline.com

For this compound, the most characteristic vibrations would include the O-H stretch of the carboxylic acid, which typically appears as a very broad band due to hydrogen bonding. spectroscopyonline.com The C=O stretching vibration gives a strong, sharp peak around 1700-1730 cm⁻¹. spectroscopyonline.com The C≡N stretch of the nitrile group is also a distinctive feature, though typically of medium intensity. The C-O stretching of the ether and carboxylic acid groups would also be present. spectroscopyonline.com

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table presents illustrative data based on typical IR absorption ranges.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3500 - 2500 spectroscopyonline.com | Strong, Broad |

| C-H Stretch | Aliphatic | 3000 - 2850 | Medium |

| C≡N Stretch | Nitrile | 2260 - 2220 | Medium |

| C=O Stretch | Carboxylic Acid | 1730 - 1700 spectroscopyonline.com | Strong |

| C-O Stretch | Carboxylic Acid / Ether | 1320 - 1210 (Acid), 1150-1085 (Ether) spectroscopyonline.com | Strong |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules. mdpi.com This allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by predicting the energies of electronic transitions and their corresponding oscillator strengths (intensities). researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the carboxyl and cyano functional groups. The carbonyl group typically exhibits a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The cyano group can also contribute to the absorption profile. TD-DFT calculations can help identify the specific molecular orbitals involved in these transitions. mdpi.comnih.gov

Table 5: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound This table presents hypothetical data based on TD-DFT principles for similar chromophores.

| Predicted λmax (nm) (Illustrative) | Oscillator Strength (f) | Transition Type | Involved Orbitals |

|---|---|---|---|

| 280-300 | Low | n → π* | Non-bonding (O) → Antibonding (C=O) |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. Due to the flexibility of the oxolane (tetrahydrofuran) ring and the rotation around single bonds, the molecule can exist in various spatial arrangements known as conformations. Conformational analysis is the study of these different arrangements and their relative energies.

The oxolane ring in this compound is not planar and typically adopts puckered conformations to relieve ring strain. The two most common puckered forms are the envelope (E) and twist (T) conformations. In the envelope conformation, four of the ring atoms are in a plane, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The positions of the cyano and carboxylic acid groups at the C3 position will significantly influence the relative stability of these conformations.

An energy landscape is a conceptual map of all possible conformations of a molecule and their corresponding potential energies. The minima on this landscape represent stable or metastable conformations, while the peaks represent transition states between them. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to calculate the energies of these different conformations and map out the energy landscape. These calculations help identify the most stable, low-energy conformations that the molecule is most likely to adopt.

While specific experimental or detailed computational studies on the conformational landscape of this compound are not extensively available in public literature, theoretical principles suggest a complex interplay between the ring pucker and the orientation of the substituents. The presence of both a cyano and a carboxylic acid group on the same carbon atom creates a sterically hindered center, which will be a key factor in determining the preferred conformation.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value | Method of Prediction |

| XLogP3 | -0.5 | Computational Prediction |

| Hydrogen Bond Donor Count | 1 | Computational Prediction |

| Hydrogen Bond Acceptor Count | 4 | Computational Prediction |

| Rotatable Bond Count | 1 | Computational Prediction |

| Exact Mass | 141.042592 g/mol | Computational Prediction |

| Monoisotopic Mass | 141.042592 g/mol | Computational Prediction |

| Topological Polar Surface Area | 77.9 Ų | Computational Prediction |

This data is based on computational predictions and has not been experimentally verified.

Mechanistic Insights from Computational Studies

Computational studies can also elucidate potential reaction mechanisms involving this compound. By modeling the interactions of this molecule with other reactants and calculating the energy profiles of possible reaction pathways, researchers can predict the most likely mechanism.

For example, the carboxylic acid group can undergo various reactions, such as deprotonation, esterification, or amide formation. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Computational studies can model these transformations by:

Identifying Intermediates and Transition States: Calculations can map the entire reaction coordinate, identifying the structures of any intermediates and the high-energy transition states that connect them.

Determining Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. A lower activation energy implies a faster reaction rate.

Investigating Solvent Effects: The role of the solvent in stabilizing or destabilizing reactants, intermediates, and transition states can be modeled, providing a more accurate picture of the reaction in a realistic environment.

While specific mechanistic studies for this compound are not prominently documented, computational approaches could be applied to understand its synthesis and reactivity. For instance, the synthesis of this molecule likely involves the cyanation of a precursor, and computational chemistry could be used to explore the mechanism of this key step. Similarly, the hydrolysis of the cyano group under acidic or basic conditions could be modeled to understand the step-by-step process at a molecular level.

The insights gained from such computational investigations are invaluable for designing new synthetic routes, predicting the stability and reactivity of the molecule, and understanding its potential interactions in a biological or chemical system.

Synthetic Utility and Derivative Chemistry of 3 Cyanooxolane 3 Carboxylic Acid

Intermediate in the Synthesis of Complex Organic Molecules

The dual functionality of 3-cyanooxolane-3-carboxylic acid makes it a valuable intermediate for the construction of more complex molecular architectures. The cyano group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, through well-established chemical reactions. researchgate.net For instance, the hydrolysis of the nitrile can yield a dicarboxylic acid, while its reduction can lead to an amino acid derivative. These transformations are fundamental in the synthesis of pharmaceuticals and other biologically active compounds.

The presence of both a nucleophilic (after deprotonation of the carboxylic acid) and an electrophilic (the carbon of the nitrile group) center within the same molecule allows for intricate synthetic strategies. This is analogous to the use of other cyano-containing compounds in the synthesis of complex natural products and their analogues. The oxolane ring itself provides a stable, three-dimensional scaffold that can be further functionalized.

Scaffold for Heterocyclic Compound Synthesis

The reactivity of the cyano and carboxylic acid groups in this compound makes it an ideal starting material for the synthesis of novel heterocyclic compounds. The vicinal arrangement of these groups on the oxolane ring can be exploited to construct fused or spirocyclic heterocyclic systems. For example, condensation reactions with dinucleophiles can lead to the formation of various nitrogen- and oxygen-containing heterocycles. researchgate.netuobaghdad.edu.iq

The general utility of cyano-substituted carboxylic acids in the synthesis of heterocycles is well-documented. researchgate.netresearchgate.net For instance, 3-cyano-2-pyridone derivatives are used to synthesize a range of fused heterocyclic systems with potential antimicrobial activity. researchgate.net Similarly, the reaction of carboxylic acids with various reagents can lead to the formation of thiazolidinones, triazoles, and oxazoles. uobaghdad.edu.iq By analogy, this compound could serve as a precursor to novel oxolane-fused heterocycles with unique stereochemical and electronic properties, which could be of interest in medicinal chemistry and materials science.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Potential Heterocyclic Product |

| Hydrazine | Pyrazolidinone derivative |

| Guanidine | Dihydropyrimidinone derivative |

| o-Phenylenediamine | Benzodiazepine derivative |

Preparation of Functionalized Oxolane Derivatives

The oxolane ring of this compound can be further modified to generate a library of functionalized derivatives. The carboxylic acid group can be converted into esters, amides, or acid chlorides, which can then undergo further reactions. univ.kiev.ua For example, esterification followed by reduction can yield the corresponding alcohol, while conversion to an acid chloride allows for Friedel-Crafts acylation reactions.

The synthesis of functionalized derivatives of related spirocyclic carboxylic acids, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, has been demonstrated to produce a variety of molecules with diverse functional groups, highlighting the synthetic versatility of such scaffolds. univ.kiev.ua Similarly, the preparation of oxetane-3-carboxylic acids and their subsequent conversion to other derivatives showcases the potential for manipulating the core ring structure and its substituents. google.com These examples suggest that this compound can be a valuable starting point for creating a diverse set of oxolane-based compounds with tailored properties.

Potential as a Building Block in Polymer Chemistry (indirectly related via cyano-substituted polymers)

While direct polymerization of this compound may be complex, its derivatives could serve as valuable monomers for the synthesis of specialized polymers. The incorporation of cyano groups into polymers is known to significantly influence their electronic and physical properties. nih.govrsc.org For instance, cyano-substituted conjugated polymers are actively researched for their applications in organic photovoltaics due to their low-lying energy levels and reduced bandgaps. nih.govrsc.orgrsc.org

The carboxylic acid functionality of this compound could be used to introduce the oxolane moiety into polyester (B1180765) or polyamide backbones. The pendant cyano group on the oxolane ring would then impart specific properties to the resulting polymer, such as increased polarity, altered solubility, or enhanced thermal stability. The synthesis of complex organic compounds, including polymers from cyanide-containing precursors, has been a subject of interest, suggesting the fundamental role of the cyano group in polymer science. nih.gov

Table 2: Properties Influenced by Cyano Group in Polymers

| Property | Effect of Cyano Group |

| Electron Affinity | Increased |

| Bandgap | Reduced |

| Polarity | Increased |

| Thermal Stability | Often Enhanced |

Development of Novel Synthetic Methodologies Utilizing the Compound's Reactivity

The unique structural features of this compound present opportunities for the development of new synthetic methodologies. The interplay between the cyano and carboxylic acid groups could be exploited in novel cyclization or multicomponent reactions. For example, the development of novel synthetic methods for related heterocyclic carboxylic acids, such as (S)-3-morpholinyl carboxylic acid, often involves multi-step sequences that could be adapted for the synthesis of derivatives of this compound. google.com

The presence of multiple reactive sites allows for selective transformations by choosing appropriate reagents and reaction conditions. Methodologies developed for the synthesis of other complex molecules, such as the use of tetronic acid in multicomponent reactions to generate diverse heterocycles, could inspire new synthetic routes starting from this compound. nih.gov The development of efficient processes for producing substituted cyanobenzoic acid derivatives underscores the industrial importance of such bifunctional molecules and the ongoing need for novel synthetic approaches. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.